molecular formula C9H11NO4 B187045 2-Amino-3,6-dimethoxybenzoic acid CAS No. 50472-10-1

2-Amino-3,6-dimethoxybenzoic acid

Cat. No.: B187045
CAS No.: 50472-10-1
M. Wt: 197.19 g/mol
InChI Key: RRQMXQWSIJERLR-UHFFFAOYSA-N
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Description

2-amino-3,6-dimethoxybenzoic acid is a multifunctional chemical scaffold of significant interest in advanced organic and medicinal chemistry research. Its structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and two methoxy groups, makes it a valuable precursor for synthesizing complex molecules. This compound serves as a key synthetic intermediate in the catalytic asymmetric total synthesis of biologically active natural products, such as (+)-xestoquinone . Furthermore, it is a critical starting material for the preparation of 3,6-dimethoxybenzocyclobutenone, a specialized reagent used in the stereoselective synthesis of linear fused hydroquinone and quinone derivatives, which are important structures in many natural products . In pharmaceutical research, derivatives of this compound are investigated for their potential therapeutic properties. It has been identified as a key intermediate in the development of small molecule agonists for the neurotensin receptor 1 (NTSR1), a target with implications in neurology and oncology . Additionally, its benzocycloalkane analogues have been explored as functionally selective agonists of the 5-HT2A serotonin receptor, providing crucial insights into the bioactive conformations of phenethylamine-type compounds and contributing to neuropharmacological studies . The compound's utility is also demonstrated in the synthesis of novel benzocycloalkane systems, which are valuable for studying rearrangement reactions and developing new synthetic methodologies . Researchers value this compound for its versatility as a building block in constructing complex molecular architectures for applications across medicine and biochemistry.

Properties

IUPAC Name

2-amino-3,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMXQWSIJERLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360973
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50472-10-1
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,6-dimethoxybenzoic acid
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Biological Activity

2-Amino-3,6-dimethoxybenzoic acid (C₉H₁₁N₁O₄) is an aromatic compound characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 6 positions of a benzene ring and an amino group (-NH₂) at the 2 position. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and agricultural research.

The compound's molecular weight is approximately 181.19 g/mol. Its functional groups influence its reactivity and potential biological interactions. The presence of both amino and carboxylic acid groups suggests that it may engage in hydrogen bonding, which is crucial for interactions with biological macromolecules such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it useful in pharmaceutical applications aimed at combating infections.
  • Antioxidant Activity : The compound has shown effective total antioxidant, free radical scavenging, and metal chelating activities, indicating its potential in mitigating oxidative stress.
  • Enzyme Modulation : It may interact with various enzymes, influencing their activity and potentially serving as a lead compound in drug discovery aimed at metabolic pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound allow for comparisons with similar compounds, which can provide insights into its biological activity:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,5-dimethoxybenzoic acidTwo methoxy groups at different positionsExhibits different biological activity profiles
2-Amino-4,6-dimethylbenzoic acidMethyl groups instead of methoxyPotentially different solubility and reactivity
6-Amino-2,3-dimethoxybenzoic acidAmino group at a different positionMay exhibit distinct pharmacological properties

These comparisons highlight how variations in substituent positioning can influence biological activity.

Case Studies

  • Antioxidant Activity Study : A study investigating the antioxidant properties of derivatives synthesized from this compound found that these compounds effectively scavenge free radicals. The results indicated a correlation between the number of methoxy groups and increased antioxidant capacity.
  • Pharmacological Screening : In a pharmacological study, derivatives of this compound were screened against various cancer cell lines. Results showed promising cytotoxic effects against leukemia cell lines, suggesting potential applications in cancer therapy .

While specific mechanisms of action for this compound remain to be fully elucidated, its ability to form hydrogen bonds may play a critical role in its interactions with biological targets. Further studies are necessary to clarify these interactions and their implications for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers with Methoxy Groups

  • 2-Amino-4,5-dimethoxybenzoic acid (6-Aminoveratric acid): Substituents: Amino (2nd), methoxy (4th and 5th). Molecular weight: 213.19 g/mol (identical to the target compound). Key differences: Methoxy groups at 4th and 5th positions reduce steric hindrance compared to 3rd and 6th positions, enhancing crystallinity and stability. Applications include glycan analysis tools (e.g., GlycoBase) and glycosylation studies .
  • 2-Amino-3,4-dimethoxybenzoic acid: Similarity score: 0.97 (CAS 5701-87-1). Reactivity: Proximity of methoxy groups at 3rd and 4th positions may facilitate intramolecular interactions, altering solubility and synthetic pathways .

Halogen-Substituted Analogues

  • 2-Amino-3,5-dichlorobenzoic acid: Substituents: Chlorine (3rd, 5th), amino (2nd). Molecular weight: 206.03 g/mol (C₇H₅Cl₂NO₂). Properties: High acidity (pKa ~2.5) due to electron-withdrawing chlorine atoms. Applications include agrochemical synthesis and dye intermediates .
  • 2-Amino-3,6-dichlorobenzoic acid: Substituents: Chlorine (3rd, 6th). Reactivity: Dichloro substitution increases electrophilicity, making it reactive in nucleophilic aromatic substitution.

Methyl-Substituted Derivatives

  • 2-Amino-3-methylbenzoic acid: Substituents: Methyl (3rd), amino (2nd). Molecular weight: 151.16 g/mol (C₈H₉NO₂). Properties: Lower polarity compared to methoxy analogues, leading to reduced solubility in polar solvents. Used as an intermediate in organic synthesis .

Key Research Findings and Comparative Analysis

Data Table: Comparative Overview

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-Amino-3,6-dimethoxybenzoic acid 3,6-OCH₃, 2-NH₂ C₉H₁₁NO₅ 213.19 Moderate solubility, hydrogen bonding Pharmaceuticals, material science
2-Amino-4,5-dimethoxybenzoic acid 4,5-OCH₃, 2-NH₂ C₉H₁₁NO₅ 213.19 High crystallinity Glycan analysis, glycosylation studies
2-Amino-3,5-dichlorobenzoic acid 3,5-Cl, 2-NH₂ C₇H₅Cl₂NO₂ 206.03 High acidity, reactive Agrochemicals, dyes
2-Amino-3-methylbenzoic acid 3-CH₃, 2-NH₂ C₈H₉NO₂ 151.16 Low polarity Organic synthesis intermediates

Preparation Methods

Synthesis of 3,6-Dimethoxy-2-nitrobenzoic Acid

The precursor is synthesized via nitration of 3,6-dimethoxybenzoic acid. Nitration occurs preferentially at the ortho position relative to one methoxy group, guided by the strong electron-donating effects of methoxy substituents. A typical procedure involves:

  • Dissolving 3,6-dimethoxybenzoic acid in concentrated sulfuric acid at 0°C.

  • Gradual addition of fuming nitric acid to introduce the nitro group at position 2.

  • Quenching in ice water and recrystallization from ethanol/water.

Hydrogenation to the Amino Derivative

The nitro intermediate is subjected to catalytic hydrogenation:

Under these conditions, the nitro group is reduced to an amino group with minimal over-reduction or dehalogenation. The crude product is isolated via acidification to pH 5.1, yielding this compound as light gray crystals (83% yield).

Carboxylation of Dimethoxynitrobenzene Derivatives

This method adapts the Kolbe-Schmitt carboxylation protocol used for 2,6-dimethoxybenzoic acid synthesis, modified to incorporate an amino group.

Preparation of 2-Nitro-1,3-dimethoxybenzene

1,3-Dimethoxybenzene is nitrated at position 2 using a mixed acid system (HNO₃/H₂SO₄). The nitro group directs subsequent carboxylation to the para position relative to methoxy substituents.

High-Pressure Carboxylation

The nitro-substituted intermediate undergoes carboxylation with CO₂:

This generates 2-nitro-3,6-dimethoxybenzoic acid, which is hydrogenated as described in Section 1.2 to yield the target compound. The overall yield for this two-step process is 71%.

Ullmann-Type Coupling for Direct Amination

For substrates where nitro-group reduction is impractical, copper-mediated Ullmann coupling offers an alternative route.

Synthesis of 2-Bromo-3,6-dimethoxybenzoic Acid

3,6-Dimethoxybenzoic acid is brominated at position 2 using N-bromosuccinimide (NBS) in acetic acid, facilitated by the electron-rich aromatic ring.

Copper-Catalyzed Amination

The brominated derivative reacts with aqueous ammonia under Ullmann conditions:

This method achieves moderate yields (50–60%) but avoids the need for nitro-group intermediates.

Comparative Analysis of Methods

Method Key Advantages Yield Challenges
Catalytic HydrogenationHigh yield, scalable83%Requires nitro precursor synthesis
CarboxylationUses CO₂ as feedstock71%High-pressure equipment needed
Ullmann CouplingDirect amination without nitro intermediates55%Moderate yields, ligand sensitivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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